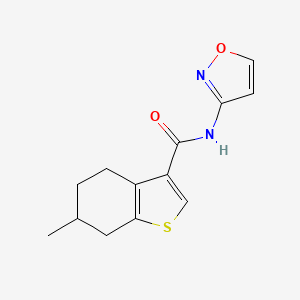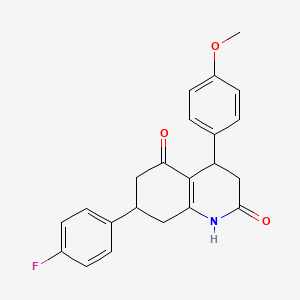![molecular formula C17H18ClF3N2O3 B4719835 N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide](/img/structure/B4719835.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CTTH and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are signaling molecules that play a crucial role in various physiological processes. Inhibition of FAAH by CTTH has shown promising results in the treatment of various disorders, including pain, inflammation, and anxiety.
作用機序
CTTH inhibits N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide by binding to the active site of the enzyme, preventing it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids in the body, which can have various physiological effects. Endocannabinoids are known to modulate pain, inflammation, and anxiety, among other things. Inhibition of N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide by CTTH has been shown to produce analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTTH are mainly due to its inhibition of N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide. Inhibition of N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide leads to an increase in the levels of endocannabinoids in the body, which can modulate various physiological processes. Endocannabinoids are known to modulate pain, inflammation, anxiety, and other processes. CTTH has been shown to produce analgesic, anti-inflammatory, and anxiolytic effects, among others.
実験室実験の利点と制限
The advantages of using CTTH in lab experiments include its potency and selectivity for N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide. CTTH has been shown to be a potent inhibitor of N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide, with an IC50 value of 10 nM. CTTH is also highly selective for N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide, with minimal effects on other enzymes. The limitations of using CTTH in lab experiments include its complex synthesis and its potential for off-target effects. CTTH is a complex molecule that requires expertise in organic chemistry to synthesize. CTTH also has the potential for off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for the study of CTTH. One direction is to explore the potential of CTTH in the treatment of cancer. Endocannabinoids have been shown to have anti-tumor effects, and inhibition of N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide by CTTH can increase the levels of endocannabinoids in the body. Another direction is to study the effects of CTTH on other physiological processes, such as memory and learning. Endocannabinoids have been shown to play a role in these processes, and inhibition of N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide by CTTH can modulate the levels of endocannabinoids in the body. Finally, there is a need for further research into the potential off-target effects of CTTH, as this can have implications for its use in clinical settings.
科学的研究の応用
CTTH has been extensively studied for its potential therapeutic applications. Inhibition of N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide by CTTH has been shown to increase the levels of endocannabinoids in the body, which can have various physiological effects. CTTH has been studied for its potential use in the treatment of pain, inflammation, anxiety, and other disorders. CTTH has also been studied for its potential use in cancer therapy, as endocannabinoids have been shown to have anti-tumor effects.
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxopyrrolidin-1-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N2O3/c18-13-6-5-11(10-12(13)17(19,20)21)22-14(24)4-2-1-3-9-23-15(25)7-8-16(23)26/h5-6,10H,1-4,7-9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEZPSYHAJZUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-difluorophenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4719752.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-[(E)-2-(2-methoxyphenyl)vinyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4719756.png)
![N-(3,4-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4719760.png)
![6-cyclopropyl-1,3-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4719761.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B4719766.png)
![N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4719770.png)
![4-ethyl 2-methyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4719776.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B4719785.png)
![N-(2-methoxy-5-methylphenyl)-2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4719804.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B4719809.png)

![1-(4-methoxyphenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4719829.png)

![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B4719848.png)